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Compound of Interest

Compound Name: SCH28080

Cat. No.: B1680892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of the H+/K+-

ATPase (proton pump) and its inhibition by SCH28080, a potent and specific K+-competitive

inhibitor. The following methods are essential for screening and characterizing potential drug

candidates targeting gastric acid secretion.

Introduction
The gastric H+/K+-ATPase is the primary enzyme responsible for acidifying the stomach

contents. Its inhibition is a key therapeutic strategy for treating acid-related disorders.

SCH28080 is a reversible, K+-competitive inhibitor that serves as a valuable tool for studying

the enzyme's function and for the development of new anti-secretory agents.[1] This document

outlines two common in vitro methods to assess H+/K+-ATPase activity and its inhibition by

SCH28080: the ATP hydrolysis assay and the p-nitrophenylphosphatase (pNPPase) activity

assay.

Quantitative Data: Inhibition of H+/K+-ATPase by
SCH28080
The following table summarizes the inhibitory constants for SCH28080 against H+/K+-ATPase

activity. These values are critical for comparative studies and for understanding the potency of

the inhibitor.
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Parameter Value Assay Conditions Source

Ki 24 nM
ATPase activity, pH

7.0
[1]

Ki 275 nM
pNPPase activity, pH

7.0
[1]

IC50 2.5 µM

ATPase activity in

rabbit fundic mucosa

microsomes

[2]

Experimental Protocols
Protocol 1: Preparation of H+/K+-ATPase-Enriched
Gastric Microsomal Vesicles
This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from pig or

rabbit gastric mucosa, a prerequisite for the in vitro activity assays.[3][4]

Materials:

Fresh pig or rabbit stomachs

Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

Gradient Buffer A: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

Gradient Buffer B: 15% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)

Protease inhibitors (e.g., PMSF, leupeptin, pepstatin)

Dounce homogenizer

High-speed refrigerated centrifuge and ultracentrifuge

Bradford assay reagents for protein quantification
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Procedure:

Tissue Preparation: Excise the fundic mucosa from fresh stomachs and wash thoroughly

with ice-cold saline to remove food debris.

Homogenization: Mince the mucosa and homogenize in 4 volumes of ice-cold

Homogenization Buffer containing protease inhibitors using a Dounce homogenizer.

Differential Centrifugation:

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove nuclei and

mitochondria.

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the

microsomal membranes.

Sucrose Density Gradient Centrifugation:

Resuspend the microsomal pellet in Homogenization Buffer.

Layer the resuspended microsomes onto a discontinuous sucrose gradient prepared with

Gradient Buffer A and Gradient Buffer B.

Centrifuge at 150,000 x g for 90 minutes at 4°C.

Vesicle Collection and Storage:

The H+/K+-ATPase-enriched vesicles will be located at the interface of the two sucrose

layers.

Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by

centrifugation at 100,000 x g for 60 minutes at 4°C.

Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the

protein concentration using the Bradford assay, and store aliquots at -80°C.
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Protocol 2: H+/K+-ATPase Activity Assay (ATP
Hydrolysis)
This assay measures the K+-dependent hydrolysis of ATP by the H+/K+-ATPase. The activity is

quantified by measuring the amount of inorganic phosphate (Pi) released.

Materials:

H+/K+-ATPase-enriched vesicles (from Protocol 1)

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

ATP solution: 2 mM ATP in Assay Buffer

KCl solution: 150 mM KCl in Assay Buffer

SCH28080 stock solution (in DMSO)

Phosphate detection reagent (e.g., Malachite Green-based reagent)

Phosphate standard solution

96-well microplate

Microplate reader

Procedure:

Reaction Setup:

In a 96-well microplate, prepare the following reaction mixtures (total volume of 50 µL):

Basal Activity: 5-10 µg of vesicle protein, Assay Buffer.

K+-Stimulated Activity: 5-10 µg of vesicle protein, Assay Buffer, and varying

concentrations of KCl (e.g., 0-20 mM).
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Inhibition Assay: 5-10 µg of vesicle protein, Assay Buffer, optimal KCl concentration

(determined from the previous step), and varying concentrations of SCH28080.

Include a control without enzyme for background subtraction.

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

Initiate Reaction: Add 50 µL of the ATP solution to each well to start the reaction.

Incubation: Incubate the plate at 37°C for 20-30 minutes.

Stop Reaction and Phosphate Detection:

Stop the reaction by adding 100 µL of the phosphate detection reagent.

Incubate at room temperature for 15-20 minutes to allow color development.

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for

Malachite Green).

Data Analysis:

Generate a standard curve using the phosphate standard solution.

Calculate the amount of Pi released in each well.

H+/K+-ATPase activity is the difference between K+-stimulated and basal activity.

For inhibition studies, plot the percentage of inhibition against the SCH28080
concentration to determine the IC50 value.

Protocol 3: p-Nitrophenylphosphatase (pNPPase)
Activity Assay
This assay measures the K+-stimulated hydrolysis of the artificial substrate p-

nitrophenylphosphate (pNPP), which reflects the phosphatase activity of the H+/K+-ATPase.

Materials:
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H+/K+-ATPase-enriched vesicles (from Protocol 1)

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2

pNPP solution: 10 mM p-nitrophenylphosphate

KCl solution: 150 mM KCl

SCH28080 stock solution (in DMSO)

Stop Solution: 1 M NaOH

96-well microplate

Microplate reader

Procedure:

Reaction Setup:

In a 96-well microplate, prepare the reaction mixtures (total volume of 100 µL) similar to

the ATPase assay, but using the pNPPase Assay Buffer.

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

Initiate Reaction: Add 10 µL of the pNPP solution to each well.

Incubation: Incubate at 37°C for 30-60 minutes.

Stop Reaction: Stop the reaction by adding 50 µL of 1 M NaOH. The addition of NaOH also

enhances the yellow color of the p-nitrophenolate product.

Measurement: Measure the absorbance at 405 nm.

Data Analysis:

The amount of p-nitrophenol produced is proportional to the absorbance.
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Calculate the K+-stimulated pNPPase activity and the inhibitory effect of SCH28080 as

described for the ATPase assay.
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Caption: Workflow for measuring H+/K+-ATPase activity and inhibition.
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Caption: Mechanism of H+/K+-ATPase inhibition by SCH28080.
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Caption: Signaling pathways activating gastric H+/K+-ATPase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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